1-(3,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole
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Overview
Description
1-(3,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with dichlorophenyl and methoxyphenyl groups
Preparation Methods
The synthesis of 1-(3,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole typically involves the reaction of 3,4-dichlorophenylhydrazine with 3-methoxybenzaldehyde under acidic or basic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
1-(3,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts to form biaryl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
1-(3,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(3-chlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole: This compound has a similar structure but with one less chlorine atom, which may affect its reactivity and biological activity.
1-(3,4-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole: This compound has a methoxy group at a different position, which can influence its chemical properties and interactions.
1-(3,4-dichlorophenyl)-3,5-bis(3-hydroxyphenyl)-1H-pyrazole: The presence of hydroxy groups instead of methoxy groups can significantly alter the compound’s solubility and reactivity.
Properties
Molecular Formula |
C23H18Cl2N2O2 |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-28-18-7-3-5-15(11-18)22-14-23(16-6-4-8-19(12-16)29-2)27(26-22)17-9-10-20(24)21(25)13-17/h3-14H,1-2H3 |
InChI Key |
DKNVYVBFUKTCGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NN2C3=CC(=C(C=C3)Cl)Cl)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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